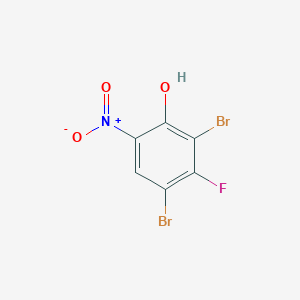

2,4-Dibromo-3-fluoro-6-nitrophenol

Description

Significance of Substituted Phenols in Contemporary Organic Chemistry Research

Substituted phenols are a cornerstone of modern organic chemistry, serving as versatile building blocks in the synthesis of a wide array of more complex molecules. wisdomlib.org The hydroxyl group attached to the aromatic ring activates it towards electrophilic aromatic substitution, making phenols highly reactive and amenable to the introduction of various functional groups. fiveable.mewikipedia.org This reactivity is fundamental to their role as precursors in the production of numerous materials and compounds, including plastics, dyes, pharmaceuticals, and agrochemicals. wikipedia.orgresearchgate.net

The specific substituents on the phenol (B47542) ring profoundly influence its chemical behavior. Electron-donating groups enhance the ring's reactivity, while electron-withdrawing groups, such as the nitro group, can decrease it. The position of these substituents also plays a critical role in directing the regioselectivity of further reactions. ucalgary.ca The study of substituted phenols, therefore, provides deep insights into the principles of chemical reactivity and is crucial for the design of novel synthetic methodologies.

Overview of Polyhalogenated and Nitrated Phenolic Systems

Polyhalogenated and nitrated phenolic systems are subclasses of substituted phenols that have garnered significant attention due to their unique properties and applications. The presence of multiple halogen atoms and one or more nitro groups on the phenol ring can dramatically alter the compound's acidity, reactivity, and biological activity.

Nitrophenols, for instance, are generally more acidic than phenol itself. wikipedia.org They are found in various environmental compartments and can be formed through atmospheric reactions or as byproducts of industrial processes. researchgate.netllojibwe.org Some nitrophenols are used in the synthesis of dyes, pesticides, and pharmaceuticals. researchgate.netllojibwe.org Polyhalogenated phenols are also of interest, with applications in areas such as flame retardants and antiseptics.

The combination of halogens and nitro groups in a single phenolic structure, as seen in 2,4-Dibromo-3-fluoro-6-nitrophenol, creates a molecule with a complex interplay of electronic and steric effects. These compounds are often highly reactive and can serve as valuable intermediates in the synthesis of other complex organic molecules. lookchem.com Research into these systems contributes to a deeper understanding of structure-activity relationships and the development of new chemical entities with desired properties.

Chemical Profile of this compound

| Property | Value |

| CAS Number | 2924-30-3 |

| Molecular Formula | C6H2Br2FNO3 |

| Molecular Weight | 314.892 g/mol |

| Synonyms | Not Available |

Source: guidechem.comcalpaclab.comsigmaaldrich.comchemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromo-3-fluoro-6-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2FNO3/c7-2-1-3(10(12)13)6(11)4(8)5(2)9/h1,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXWWMSAGGZRKHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)Br)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40716653 | |

| Record name | 2,4-Dibromo-3-fluoro-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2924-30-3 | |

| Record name | 2,4-Dibromo-3-fluoro-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4 Dibromo 3 Fluoro 6 Nitrophenol

Direct Synthetic Routes to 2,4-Dibromo-3-fluoro-6-nitrophenol

Direct and specific synthetic procedures for this compound are not widely reported in publicly accessible chemical literature. guidechem.comnih.gov However, logical synthetic pathways can be proposed based on established chemical principles.

A plausible direct route to this compound involves the nitration of a suitable precursor. One such potential precursor is 2,4,6-Tribromo-3-fluorophenol. chemsrc.com The synthesis would proceed via an electrophilic aromatic substitution, where the nitro group is introduced onto the aromatic ring.

The directing effects of the substituents on the 2,4,6-Tribromo-3-fluorophenol ring would govern the position of the incoming nitro group. The hydroxyl group is a strongly activating, ortho-, para-director. The bromine and fluorine atoms are deactivating, yet ortho-, para-directing. In this heavily substituted ring, the only available position for substitution is at the C6 position (ortho to the hydroxyl group).

The reaction would likely involve treating 2,4,6-Tribromo-3-fluorophenol with a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The reaction conditions would need to be carefully controlled to prevent over-nitration or side reactions, which can be a challenge with highly activated phenolic rings.

Constructing the this compound molecule necessitates a multi-step synthesis that strategically introduces each substituent. The order of these halogenation and nitration steps is crucial for achieving the desired isomer. Several synthetic sequences can be envisioned, each with its own set of challenges regarding regioselectivity.

One possible sequence could start with 3-fluorophenol. The hydroxyl group's strong activating and ortho-, para-directing effect would guide the subsequent substitutions.

Nitration of 3-fluorophenol: Nitration would likely yield a mixture of isomers, with the primary products being 3-fluoro-2-nitrophenol, 3-fluoro-4-nitrophenol, and 3-fluoro-6-nitrophenol. Separation of the desired 3-fluoro-6-nitrophenol intermediate would be a critical step.

Bromination of 3-fluoro-6-nitrophenol: The subsequent bromination of this intermediate would be directed by the existing substituents. The hydroxyl group directs ortho and para, the nitro group is a meta-director, and the fluorine is an ortho-, para-director. The combined directing effects would favor bromination at the C2 and C4 positions, which are ortho and para to the strongly activating hydroxyl group, leading to the target molecule.

An alternative strategy could involve introducing the bromine atoms first.

Bromination of 3-fluorophenol: Bromination would be directed by the hydroxyl and fluoro groups to the positions ortho and para to the hydroxyl group, potentially yielding 2,4-dibromo-3-fluorophenol.

Nitration of 2,4-dibromo-3-fluorophenol: The final nitration step would be directed by the hydroxyl group to the remaining ortho position (C6), yielding the final product.

The success of any proposed route hinges on controlling the regioselectivity at each step, often requiring optimization of reagents, solvents, and reaction temperatures.

General Strategies for Introducing Nitro, Bromine, and Fluorine Substituents on Aromatic Rings

The synthesis of complex aromatic compounds relies on a well-established toolbox of reactions for introducing various functional groups.

Bromination Protocols for Phenolic Compounds

The bromination of phenols is a classic example of electrophilic aromatic substitution and is highly influenced by the reaction conditions. youtube.comkhanacademy.org The hydroxyl group is a powerful activating group, making the aromatic ring highly susceptible to electrophilic attack, particularly at the ortho and para positions.

In Polar Solvents: When the reaction is carried out in a polar solvent like water (using bromine water), the high activation of the phenol (B47542) ring leads to polysubstitution. For phenol itself, this results in the formation of 2,4,6-tribromophenol (B41969) as a white precipitate. youtube.comnih.govt3db.canist.govchemspider.com

In Non-Polar Solvents: To achieve selective mono-bromination, the reaction is typically performed in a less polar solvent, such as carbon disulfide (CS2) or chloroform (B151607) (CHCl3), at low temperatures. youtube.com These conditions temper the reactivity, allowing for the isolation of a mixture of ortho- and para-bromophenol. youtube.com The para isomer is usually the major product due to reduced steric hindrance. khanacademy.org

Modern Reagents: More recent methods utilize alternative brominating agents to improve efficiency and selectivity. For instance, a system using phenyliodine(III) diacetate (PIDA) and aluminum tribromide (AlBr3) has been developed for the practical and mild electrophilic bromination of phenols. nih.gov

A summary of common bromination conditions for phenols is presented below:

Table 1: Comparison of Bromination Conditions for Phenols| Reagent(s) | Solvent | Typical Outcome | Selectivity |

|---|---|---|---|

| Br₂ | Water | Polysubstitution (e.g., 2,4,6-tribromophenol) | Low |

| Br₂ | CS₂, CCl₄, or CHCl₃ | Monosubstitution | Mixture of ortho and para isomers |

| PIDA / AlBr₃ | MeCN | Efficient monobromination | Good to excellent yields |

Nucleophilic and Electrophilic Fluorination Methodologies for Aromatic Systems

Introducing fluorine into an aromatic ring can be achieved through either nucleophilic or electrophilic pathways, each with its own set of reagents and applications. alfa-chemistry.comnumberanalytics.com

Nucleophilic Fluorination: This method involves the displacement of a leaving group (like a nitro or chloro group) on an electron-deficient aromatic ring by a nucleophilic fluoride (B91410) source such as potassium fluoride (KF) or cesium fluoride (CsF). alfa-chemistry.com This process, known as nucleophilic aromatic substitution (SNAr), is particularly effective for substrates with strong electron-withdrawing groups.

Electrophilic Fluorination: This approach uses reagents that deliver an electrophilic fluorine species ("F+") to a nucleophilic aromatic ring. wikipedia.orgtaylorfrancis.com These reagents often contain a nitrogen-fluorine (N-F) bond and have become the preferred choice due to their relative stability and safety. wikipedia.orgtaylorfrancis.com Common electrophilic fluorinating agents include Selectfluor, N-fluorobenzenesulfonimide (NFSI), and N-fluoropyridinium salts. alfa-chemistry.comnumberanalytics.com Electrophilic fluorination is suitable for electron-rich aromatic compounds, including phenols, though challenges such as dearomatization can occur. wikipedia.org

Table 2: Comparison of Aromatic Fluorination Methodologies

| Method | Reagent Type | Typical Substrate | Mechanism |

|---|---|---|---|

| Nucleophilic Fluorination | Fluoride salts (KF, CsF) | Electron-deficient aromatics (e.g., nitroarenes) | Nucleophilic Aromatic Substitution (SNAr) |

| Electrophilic Fluorination | N-F reagents (Selectfluor, NFSI) | Electron-rich aromatics (e.g., phenols, anilines) | Electrophilic Aromatic Substitution |

Selective Nitration Approaches for Substituted Phenols

The nitration of phenols is a fundamental reaction but can be complicated by issues of regioselectivity and over-nitration due to the high reactivity of the phenolic ring. colab.wsresearchgate.net

Classical Method: The traditional method using concentrated nitric acid and sulfuric acid often leads to oxidation and the formation of multiple products. researchgate.net Using dilute nitric acid can favor mononitration, typically yielding a mixture of ortho- and para-nitrophenols. ijcce.ac.ir

Phase-Transfer Catalysis: To improve selectivity and use milder conditions, phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) have been employed. acs.orgresearchgate.net This allows for the use of dilute nitric acid in a two-phase system, enhancing the selective formation of desired nitro compounds. acs.orgresearchgate.net

Metal Nitrates: Various metal nitrates, sometimes in the presence of a catalyst like p-toluenesulfonic acid, have been used to achieve highly regiospecific mononitration of phenols, often with excellent yields and selectivity for the ortho-product. researchgate.net Other systems, such as bismuth subnitrate on charcoal, also offer mild and regioselective methods for mononitration. researchgate.net

The choice of nitrating agent and reaction conditions is paramount in controlling the outcome of the reaction on a substituted phenol. ijcce.ac.ir

Advanced Synthetic Transformations and Reaction Design

The design of a synthetic route for highly substituted aromatic compounds is a multi-faceted task that involves controlling regioselectivity and managing the electronic properties of the ring through each sequential step.

Nucleophilic Aromatic Substitution Reactions Relevant to Halogenated Nitroarenes

Nucleophilic aromatic substitution (SNAr) is a fundamental process for the synthesis of highly functionalized aromatic compounds. mdpi.comd-nb.info In contrast to nucleophilic substitution on aliphatic systems, SNAr reactions are viable on aromatic rings that are "activated" by the presence of strong electron-withdrawing groups. wikipedia.org

The nitro group (–NO₂) is one of the most powerful activating groups for SNAr reactions. wikipedia.org Its strong electron-withdrawing nature, through both inductive and resonance effects, depletes the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. wikipedia.orgnumberanalytics.com This effect is most pronounced at the ortho and para positions relative to the nitro group. Consequently, leaving groups, typically halogens, located at these positions are readily displaced by a variety of nucleophiles (e.g., amines, alkoxides, thiolates). wikipedia.orgnih.gov

The generally accepted mechanism for SNAr is a two-step addition-elimination process. acs.org

Addition: The nucleophile attacks the carbon atom bearing the leaving group (the ipso carbon), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org This step involves the temporary loss of aromaticity and is typically the rate-determining step of the reaction. wikipedia.orgacs.org

Elimination: The leaving group departs, and the aromaticity of the ring is restored, yielding the substitution product. acs.org

In the context of halogenated nitroarenes, the reactivity of the halogen leaving group follows the trend F > Cl > Br > I. This is because the rate-determining step is the nucleophilic attack, which is facilitated by the high electronegativity of fluorine, stabilizing the intermediate complex. wikipedia.org

| Factor | Description | Significance |

|---|---|---|

| Activating Group | A strong electron-withdrawing group (e.g., -NO₂) positioned ortho or para to the leaving group. wikipedia.org | Decreases the electron density of the aromatic ring, making it electrophilic and susceptible to nucleophilic attack. numberanalytics.com |

| Leaving Group | Typically a halogen. The reaction rate increases with the electronegativity of the halogen (F > Cl > Br > I). wikipedia.org | Its departure in the second step restores the ring's aromaticity. |

| Nucleophile | An electron-rich species (e.g., RO⁻, RS⁻, R₂NH). Stronger nucleophiles generally lead to faster reactions. | Displaces the leaving group on the aromatic ring. |

| Meisenheimer Complex | The resonance-stabilized anionic intermediate formed during the reaction. wikipedia.org | Its stability is a key factor in determining the reaction rate. The nitro group is particularly effective at stabilizing this complex. wikipedia.org |

Reductive Transformations of Nitro Groups in Substituted Aromatics

The reduction of an aromatic nitro group to an amino group (–NH₂) is a pivotal transformation in organic synthesis. numberanalytics.comyoutube.com This reaction fundamentally alters the electronic character of the substituent, converting a powerful electron-withdrawing, meta-directing group into a potent electron-donating, ortho-, para-directing group. masterorganicchemistry.comyoutube.com This functional group interchange is a cornerstone of synthetic strategy, enabling control over the regiochemical outcome of subsequent electrophilic aromatic substitution reactions. youtube.comlibretexts.org

Several methods are commonly employed for the reduction of aromatic nitro compounds:

Catalytic Hydrogenation: This method involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni) on a carbon support (e.g., Pd/C). youtube.commasterorganicchemistry.com It is a clean and efficient method, but the catalyst can sometimes be sensitive to other functional groups.

Metals in Acidic Media: A widely used and often milder method involves the use of an easily oxidized metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). youtube.commasterorganicchemistry.com The reaction proceeds through a series of electron transfer steps, ultimately yielding the corresponding aniline (B41778) (amino-benzene derivative). numberanalytics.comnumberanalytics.com

The resulting arylamine is a versatile intermediate. youtube.com It can undergo a wide range of further reactions, including diazotization to form diazonium salts, which are themselves exceptionally useful precursors for introducing a wide variety of substituents onto the aromatic ring. youtube.com

| Reagent System | Description | Typical Conditions |

|---|---|---|

| H₂/Pd-C | Catalytic hydrogenation using hydrogen gas and palladium on a carbon support. youtube.com | Pressurized H₂ gas, solvent (e.g., ethanol, ethyl acetate), room temperature. |

| Fe/HCl or Sn/HCl | A metal and a strong acid are used to generate the reducing species in situ. youtube.commasterorganicchemistry.com | Often carried out in an aqueous or alcoholic solvent with heating. |

| Zn/CH₃COOH | Zinc metal in acetic acid provides a milder alternative for the reduction. | Can be useful when other acid-sensitive groups are present. |

Multi-step Synthetic Design and Optimization for Complex Aromatic Systems

The synthesis of a polysubstituted benzene (B151609) derivative like this compound requires careful strategic planning, where the order of substituent introduction is paramount. libretexts.orgmasterorganicchemistry.com The directing effects of the substituents already on the ring dictate the position of the next incoming group in electrophilic aromatic substitution reactions.

Key Principles:

Order of Operations: To achieve a specific substitution pattern, particularly a meta-relationship between two groups, it is often necessary to introduce a meta-directing group first. libretexts.orgmasterorganicchemistry.com For ortho- or para-isomers, an ortho-, para-director should be installed first. libretexts.org

Activating vs. Deactivating Groups: Electron-donating groups (e.g., -OH, -NH₂, -F) activate the ring towards electrophilic substitution and direct incoming electrophiles to the ortho and para positions. Electron-withdrawing groups (e.g., -NO₂) deactivate the ring and direct to the meta position. masterorganicchemistry.com Halogens like bromine are deactivating but ortho-, para-directing.

Functional Group Interconversion: As discussed previously, changing one functional group into another (e.g., reducing -NO₂ to -NH₂) can reverse its directing effect from meta to ortho-, para. youtube.com This is a powerful tool for achieving substitution patterns that are not directly accessible. libretexts.org

Hypothetical Synthetic Approach:

A plausible, though not exclusive, synthetic strategy for a complex molecule like this compound would involve a sequence of nitration, halogenation, and potentially other functional group manipulations. For instance, one might start with a simpler substituted phenol.

Nitration: Introducing the nitro group is a key step. The nitration of a substituted phenol must be carefully controlled. For example, starting with 3-fluorophenol, nitration would likely be directed by the powerful ortho-, para-directing hydroxyl group.

Halogenation: Subsequent bromination would also be directed by the existing substituents. The powerful activation by the hydroxyl group would facilitate the introduction of two bromine atoms. The final regiochemical outcome depends on the precise directing influence of the -OH, -F, and -NO₂ groups combined.

The synthesis of TNT (trinitrotoluene) from toluene (B28343) provides a classic example of how existing groups direct subsequent substitutions. The methyl group directs the first nitration to the ortho and para positions. The newly added nitro group then works in concert with the methyl group to direct further nitrations to the remaining available positions. youtube.com Designing a synthesis for a molecule with four different substituents, including a mix of ortho-, para-, and meta-directors, requires an even more nuanced application of these principles. youtube.comstackexchange.com

Spectroscopic Characterization and Vibrational Analysis of 2,4 Dibromo 3 Fluoro 6 Nitrophenol

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopic Investigations

The FTIR spectrum of 2,4-Dibromo-3-fluoro-6-nitrophenol is expected to exhibit characteristic absorption bands corresponding to its various functional groups. The O-H stretching vibration of the phenolic hydroxyl group typically appears as a broad band in the region of 3200-3600 cm⁻¹. The exact position and shape of this band would be influenced by intra- and intermolecular hydrogen bonding.

The nitro group (NO₂) vibrations are particularly prominent. The asymmetric and symmetric stretching vibrations of the NO₂ group are anticipated in the ranges of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. researchgate.net These are typically strong absorptions. Aromatic C-H stretching vibrations are expected to be observed above 3000 cm⁻¹. The C-C stretching vibrations within the aromatic ring usually give rise to a series of bands in the 1400-1600 cm⁻¹ region.

The carbon-halogen vibrations are found at lower frequencies. The C-Br stretching vibrations are typically observed in the 500-700 cm⁻¹ range, while the C-F stretching vibration is expected at a higher frequency, generally in the 1000-1300 cm⁻¹ region. For instance, in 2,3-difluoro phenol (B47542), C-F stretching modes have been assigned to strong bands at 1331 and 1279 cm⁻¹ in the FT-IR spectrum. capes.gov.br

Table 1: Expected FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch | 3200-3600 | Broad, Medium to Strong |

| Aromatic C-H Stretch | >3000 | Medium to Weak |

| NO₂ Asymmetric Stretch | 1500-1570 | Strong |

| Aromatic C=C Stretch | 1400-1600 | Medium to Strong |

| NO₂ Symmetric Stretch | 1300-1370 | Strong |

| C-F Stretch | 1000-1300 | Strong |

| C-Br Stretch | 500-700 | Medium to Strong |

Raman Spectroscopic Analysis of Molecular Vibrations

Raman spectroscopy provides complementary information to FTIR. While FTIR is based on the change in dipole moment, Raman scattering depends on the change in polarizability of a molecule during a vibration. In many cases, vibrations that are weak in FTIR may be strong in Raman, and vice versa.

For this compound, the symmetric vibrations of the molecule are expected to give rise to strong Raman signals. The symmetric stretching of the nitro group, for example, is often a prominent band in the Raman spectrum. The vibrations of the benzene (B151609) ring, particularly the ring breathing mode, are also typically strong. In related compounds like 2,6-dibromo-4-nitroaniline, detailed vibrational assignments have been performed using DFT calculations, which can serve as a guide for interpreting the spectrum of the title compound. nih.gov The C-Br and C-F stretching vibrations will also be active in the Raman spectrum.

Correlational Analysis of Vibrational Frequencies with Electronic and Steric Effects of Substituents

The positions of the vibrational bands in this compound are significantly influenced by the electronic and steric nature of its substituents. The strong electron-withdrawing nature of the nitro group and the halogens (fluorine and bromine) affects the electron density distribution within the benzene ring. This, in turn, alters the force constants of the various bonds and consequently their vibrational frequencies.

The nitro group's electron-withdrawing effect can lead to a shift in the C=C stretching frequencies of the aromatic ring. Steric hindrance between the bulky bromine atom at position 4 and the adjacent substituents can cause distortions in the benzene ring from its ideal hexagonal geometry. jetir.org These distortions would be reflected in the vibrational spectra. The position of the O-H stretching band can also be indicative of intramolecular hydrogen bonding between the hydroxyl group and the adjacent nitro group, which would cause a shift to lower wavenumbers compared to a free hydroxyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts of the nuclei provide detailed information about their local electronic environment.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to be relatively simple in terms of the number of signals, as there is only one aromatic proton. The position of this proton signal will be significantly influenced by the surrounding substituents. The electron-withdrawing nature of the two bromine atoms, the fluorine atom, and the nitro group will deshield the aromatic proton, causing its signal to appear at a relatively high chemical shift (downfield).

For comparison, in 2-nitro-4-fluorophenol, the aromatic protons appear in the range of 7.173 to 7.818 ppm. chemicalbook.com Given the additional bromine and nitro substituents in the title compound, the single aromatic proton is expected to be further downfield. The phenolic proton (O-H) will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum of this compound will show six distinct signals for the six carbon atoms of the benzene ring, as they are all in unique chemical environments. The chemical shifts will be heavily influenced by the attached substituents.

The carbon atom attached to the hydroxyl group (C-OH) will be shielded relative to the others directly bonded to halogens or the nitro group. The carbons bonded to the electronegative bromine, fluorine, and nitro groups will be significantly deshielded, appearing at higher chemical shifts. Specifically, the carbon attached to the fluorine atom will exhibit a large C-F coupling constant. In 2,6-dibromo-4-nitrophenol (B181593), the carbon signals have been assigned, providing a reference for the expected shifts in the title compound. chemicalbook.com The presence of the additional fluorine atom will further modify these shifts and introduce C-F coupling.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Characterization

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a highly effective technique for the characterization of fluorine-containing organic compounds like this compound. nih.gov The ¹⁹F nucleus possesses favorable properties, including a nuclear spin of 1/2 and 100% natural abundance, which contribute to its high sensitivity, approaching that of proton (¹H) NMR. nih.govalfa-chemistry.com A key feature of ¹⁹F NMR is its exceptionally wide range of chemical shifts, spanning approximately 800 ppm, which provides exquisite sensitivity to the local electronic environment of the fluorine atom. nih.gov This large dispersion minimizes signal overlap and allows for detailed structural analysis.

The chemical shift of the fluorine atom in this compound is influenced by the electronic effects of the various substituents on the phenol ring. alfa-chemistry.com Electron-withdrawing groups, such as the nitro group (-NO₂) and the bromine atoms (-Br), are expected to deshield the fluorine nucleus, causing a downfield shift to a higher ppm value. Conversely, the electron-donating hydroxyl group (-OH) would impart a shielding effect, causing an upfield shift to a lower ppm value. alfa-chemistry.com The final observed chemical shift is a composite of these competing influences. For aromatic fluorides (ArF), chemical shifts typically appear in the range of -100 to -200 ppm relative to a standard like CFCl₃. researchgate.netucsb.edu Computational methods and scaling factors are often employed to predict ¹⁹F chemical shifts with reasonable accuracy, providing a powerful tool for structural assignment in the absence of experimental data for a novel compound. nih.govacs.org

Table 1: Expected Influence of Substituents on the ¹⁹F NMR Chemical Shift of this compound

| Substituent | Position | Electronic Effect | Expected Impact on ¹⁹F Shift |

| Nitro (-NO₂) | 6 | Strong Electron-Withdrawing | Downfield (Deshielding) |

| Bromo (-Br) | 2, 4 | Electron-Withdrawing (Inductive) | Downfield (Deshielding) |

| Hydroxyl (-OH) | 1 | Electron-Donating (Resonance) | Upfield (Shielding) |

| Fluoro (-F) | 3 | --- | Reference Nucleus |

This table is generated based on established principles of NMR spectroscopy.

Advanced NMR Techniques for Precise Structural Elucidation

While one-dimensional NMR provides initial data, two-dimensional (2D) NMR techniques are indispensable for the unambiguous structural elucidation of complex molecules like this compound. news-medical.netnih.gov These advanced methods resolve overlapping signals and map the connectivity between different nuclei within the molecule. libretexts.org

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be used to identify protons that are spin-coupled to each other. For this compound, this would reveal the correlation between the sole aromatic proton and any nearby protons, confirming its position relative to other hydrogen atoms on the ring, though in the fully substituted aromatic ring of this specific compound, only the phenolic proton would be observed without coupling to other ring protons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment is used to determine direct, one-bond correlations between protons and the carbon atoms they are attached to. nih.gov An HSQC spectrum of this compound would correlate the signal of the aromatic proton to its directly bonded carbon atom (C5) and the phenolic proton to the oxygen-bearing carbon (C1), providing definitive C-H connectivity.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for piecing together the molecular skeleton by identifying longer-range couplings (typically 2-3 bonds) between protons and carbons. nih.gov For this molecule, HMBC would show correlations from the aromatic proton (at C5) to adjacent carbons (C1, C3, C4, and C6) and from the phenolic proton to carbons C1, C2, and C6. These correlations are vital for confirming the substitution pattern on the aromatic ring.

Together, these techniques provide a detailed map of the molecular structure, confirming the precise placement of each substituent. news-medical.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Absorption Properties and Excitation Energy Determinations

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the chromophoric nitrophenol system. docbrown.info The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (ground state) to higher energy orbitals (excited state). pharmatutor.org

For nitrophenols, two primary types of electronic transitions are typically observed:

π → π* transitions: These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of aromatic systems and compounds with double bonds, resulting in strong absorption bands. pharmatutor.org For 4-nitrophenol (B140041), a strong π → π* transition is observed around 318-320 nm. researchgate.netresearchgate.net

n → π* transitions: This transition involves the promotion of a non-bonding electron (from the oxygen atoms of the nitro or hydroxyl groups) to a π* antibonding orbital. These transitions are typically of lower energy and intensity than π → π* transitions. pharmatutor.org

The presence of multiple substituents on the phenol ring—two bromine atoms, a fluorine atom, and a nitro group—influences the energy levels of the molecular orbitals. docbrown.info The nitro group, in particular, extends the conjugated π-electron system, which tends to shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted phenol. docbrown.infochegg.com The deprotonation of the phenolic hydroxyl group to form a phenolate (B1203915) ion under basic conditions would further extend the conjugation and cause a significant bathochromic shift, often into the visible region. rsc.orgnih.gov

Table 2: Typical UV-Vis Absorption Maxima (λₘₐₓ) for Related Phenolic Compounds

| Compound | λₘₐₓ (nm) | Solvent/Conditions |

| Phenol | 275 | Not specified |

| 3-Nitrophenol | 275, 340 | Not specified |

| 4-Nitrophenol | ~320 | Alkaline medium |

| 4-Nitrophenolate | ~400 | Alkaline medium |

| 2,4-Dinitrophenol | 250-260, ~360 | 2-propanol, water |

Data compiled from various sources for comparative purposes. docbrown.inforesearchgate.netrsc.org

Investigation of Solvatochromic Behavior and Environmental Effects

Solvatochromism is the phenomenon where the position of a compound's UV-Vis absorption band changes with the polarity of the solvent. wikipedia.org This effect arises because different solvents stabilize the electronic ground state and the excited state of the solute molecule to different extents. acs.org Investigating the solvatochromic behavior of this compound can provide information about the nature of its electronic transitions.

Bathochromic Shift (Red Shift): This is a shift to a longer wavelength and is observed when an increase in solvent polarity provides more stabilization to the excited state than to the ground state. This is common for π → π* transitions in polar molecules where the excited state is more polar than the ground state. wikipedia.org

Hypsochromic Shift (Blue Shift): This is a shift to a shorter wavelength. It often occurs for n → π* transitions in the presence of hydrogen-bonding solvents. The solvent forms hydrogen bonds with the ground state non-bonding electrons, lowering their energy and thus increasing the energy gap for the transition. researchgate.net

For nitrophenols, the electronic transitions have significant charge-transfer character, moving electron density from the electron-donating phenolate group to the electron-accepting nitro group. acs.org The absorption spectra of nitrophenols are known to be sensitive to solvent effects, particularly the hydrogen-bond donating ability of the solvent. rsc.orgacs.orgrsc.org Therefore, a shift in the λₘₐₓ of this compound is expected when measured in a series of solvents with varying polarity, such as hexane, chloroform (B151607), and ethanol. researchgate.net

Mass Spectrometry (MS) Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Molecular Weight Determination

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for separating and identifying volatile and semi-volatile organic compounds. restek.com In a GC-MS analysis of this compound, the gas chromatograph would first separate the compound from any impurities present in the sample. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI).

The ionization process forms a positively charged molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. libretexts.org For this compound (C₆H₂Br₂FNO₃), the exact molecular weight can be calculated. The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion peak, with M⁺˙, (M+2)⁺˙, and (M+4)⁺˙ peaks appearing in an approximate ratio of 1:2:1, due to the natural abundances of the ⁷⁹Br and ⁸¹Br isotopes.

The high energy of electron impact ionization causes the molecular ion to be energetically unstable, leading it to break apart into smaller, charged fragments. libretexts.orgslideshare.net The pattern of these fragments provides a "fingerprint" that helps to confirm the molecule's structure. miamioh.edu

Table 3: Predicted Molecular Ion and Key Fragments for this compound in MS

| Ion/Fragment | Formula | Predicted m/z | Description |

| Molecular Ion [M]⁺˙ | [C₆H₂Br₂FNO₃]⁺˙ | 313/315/317 | Based on ⁷⁹Br and ⁸¹Br isotopes |

| [M-NO₂]⁺ | [C₆H₂Br₂FO]⁺ | 267/269/271 | Loss of a nitro group |

| [M-Br]⁺ | [C₆H₂BrFNO₃]⁺ | 234/236 | Loss of a bromine atom |

| [M-NO₂-CO]⁺ | [C₅H₂Br₂FO]⁺ | 239/241/243 | Subsequent loss of carbon monoxide |

This table presents predicted fragmentation based on common pathways for aromatic nitro and halo compounds. The m/z values are calculated using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁴N, ¹⁶O) for the primary peak.

Elucidation of Fragmentation Pathways and Isomeric Distinctions

The positive-ion mass spectrum of this compound is anticipated to exhibit a distinctive molecular ion peak, taking into account the isotopic distribution of the two bromine atoms. The fragmentation of this compound under electron ionization is governed by the relative stability of the resulting fragment ions, which is influenced by the positions of the various substituents on the aromatic ring.

Key fragmentation pathways for nitrophenols and halogenated aromatic compounds often involve the loss of the nitro group (NO₂) or a nitro radical (NO•), as well as the cleavage of carbon-halogen bonds. For this compound, the following fragmentation patterns can be proposed based on established principles of mass spectrometry and studies of related compounds.

A primary fragmentation step is likely the loss of the nitro group, which can occur as either a neutral NO₂ molecule or a NO• radical followed by the loss of a hydroxyl radical. The presence of two bromine atoms and a fluorine atom adds further complexity to the fragmentation pattern. The cleavage of a carbon-bromine bond is a common fragmentation pathway for brominated aromatic compounds, leading to the formation of ions with one less bromine atom. The relative abundance of these fragments can provide clues about the substitution pattern.

The mass spectrum of a closely related isomer, 2,4-dibromo-6-nitrophenol (B92448), is available and provides a valuable reference for predicting the fragmentation of this compound. The GC-MS data for 2,4-dibromo-6-nitrophenol shows a prominent molecular ion peak cluster around m/z 295, 297, and 299, reflecting the isotopic distribution of the two bromine atoms. nih.gov

Isomeric Distinctions

The differentiation of this compound from its isomers via mass spectrometry relies on subtle differences in their fragmentation patterns. The position of the substituents affects the stability of the fragment ions, leading to variations in their relative abundances.

For instance, an isomer such as 2-bromo-3-fluoro-6-nitrophenol (B177838) would have a different fragmentation pathway due to the altered positions of the bromine and fluorine atoms. nih.gov The loss of a bromine atom from this isomer might be more or less favorable compared to the title compound, resulting in a different intensity for the corresponding fragment ion in the mass spectrum.

The fragmentation of nitrophenol isomers, in general, has been studied, and it is known that the position of the nitro group influences the fragmentation cascade. researchgate.net The interaction between the nitro group and adjacent substituents can lead to characteristic fragmentation patterns that allow for isomeric distinction.

While a definitive mass spectrum for this compound is not publicly available, the following table summarizes the expected key ions and their proposed origins based on the analysis of related compounds.

| m/z | Proposed Fragment | Proposed Fragmentation Pathway |

| 313/315/317 | [C₆H₂Br₂FNO₃]⁺• | Molecular Ion (M⁺•) |

| 283/285/287 | [M - NO]⁺ | Loss of a nitro radical |

| 267/269/271 | [M - NO₂]⁺ | Loss of a nitro group |

| 234/236 | [M - Br]⁺ | Loss of a bromine atom |

| 188 | [M - Br - NO₂]⁺ | Sequential loss of a bromine atom and a nitro group |

Note: The m/z values are nominal and the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) will result in characteristic isotopic patterns for bromine-containing fragments.

The relative intensities of these and other fragment ions would be crucial for distinguishing between this compound and its various structural isomers. Techniques such as tandem mass spectrometry (MS/MS) could further enhance the ability to differentiate between isomers by providing more detailed information about the fragmentation of specific precursor ions. researchgate.net

Computational and Theoretical Investigations of 2,4 Dibromo 3 Fluoro 6 Nitrophenol

Quantum Chemical Calculation Methodologies

The study of molecules like 2,4-Dibromo-3-fluoro-6-nitrophenol at a quantum level is essential for understanding their intrinsic properties, stability, and reactivity. Computational chemistry offers a powerful lens for this, with methods like Density Functional Theory (DFT) and the Hartree-Fock (HF) approximation standing as cornerstones of theoretical investigation.

Density Functional Theory (DFT) Applications for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. This method is grounded in the principle that the energy of a molecule can be determined from its electron density, a more manageable property than the complex wave function of a many-electron system.

For this compound, a DFT calculation would begin with geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms, corresponding to the lowest energy state on the potential energy surface. The result is a detailed picture of bond lengths, bond angles, and dihedral angles. Following optimization, a frequency calculation is typically performed to confirm that the structure is a true energy minimum. DFT is also instrumental in calculating the electronic properties that govern the molecule's behavior.

Hartree-Fock (HF) Approximation and Comparative Analysis

The Hartree-Fock (HF) method is another fundamental ab initio approach, meaning it is derived directly from theoretical principles without the use of experimental data. HF theory approximates the many-electron wave function as a single Slater determinant, where each electron moves in the average field of all other electrons.

While computationally more demanding than early semi-empirical methods, HF is often less accurate than modern DFT for many applications because it does not account for electron correlation—the way electrons dynamically avoid each other. A comparative analysis, studying the results from both HF and various DFT functionals, is a standard practice. This comparison helps to gauge the effect of electron correlation on the molecule's properties and provides a more robust theoretical understanding.

Selection and Validation of Basis Sets for Optimal Computational Accuracy

Both DFT and HF calculations require the use of a "basis set," which is a set of mathematical functions used to build the molecular orbitals. The choice of basis set is critical and directly impacts the accuracy of the results.

Commonly used basis sets include the Pople-style basis sets, such as 6-31G(d,p) and the more extensive 6-311G . The notation indicates the number of functions used to describe the core and valence electrons. The "(d,p)" designation, known as polarization functions, allows for greater flexibility in the shape of the orbitals, which is crucial for accurately describing chemical bonds. For a molecule containing heavy atoms like bromine, basis sets that include effective core potentials (ECPs) are often employed to reduce computational cost.

The selection process involves validating the chosen basis set against known experimental data where available, or by comparing results from a hierarchy of basis sets to ensure the calculated properties have converged.

Electronic Structure and Reactivity Descriptors

Once the geometry is optimized, computational methods can yield a wealth of information about the molecule's electronic character and predict its reactivity.

Frontier Molecular Orbital (FMO) Analysis, including HOMO-LUMO Energies and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) . The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. The energy difference between these two orbitals, the HOMO-LUMO gap , is a critical indicator of molecular stability. A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the electron-withdrawing nature of the nitro and halogen groups would be expected to lower the energies of these orbitals.

A hypothetical data table for such an analysis would appear as follows:

| Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| DFT (B3LYP) | 6-311G | Data N/A | Data N/A | Data N/A |

| Hartree-Fock | 6-311G | Data N/A | Data N/A | Data N/A |

Note: Specific energy values are not available from existing literature.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It plots the electrostatic potential onto the electron density surface. Different colors are used to represent different potential values:

Red : Regions of most negative potential, rich in electrons. These areas are susceptible to electrophilic attack.

Blue : Regions of most positive potential, electron-poor. These areas are susceptible to nucleophilic attack.

Green : Regions of neutral or near-zero potential.

For this compound, an MEP map would likely show a strongly negative potential around the oxygen atoms of the nitro group and the phenolic oxygen, indicating these are primary sites for interaction with electrophiles. Conversely, positive potential might be found near the hydrogen atom of the hydroxyl group and potentially on the carbon atoms of the aromatic ring due to the strong electron-withdrawing effects of the substituents. This visualization provides invaluable, intuitive insight into the molecule's reactive behavior.

Mulliken Atomic Charge Distribution Analysis

A thorough review of scientific literature did not yield any specific studies that have calculated the Mulliken atomic charge distribution for this compound. This type of analysis, which is crucial for understanding the electronic structure, reactivity, and intermolecular interactions of a molecule, appears to be absent for this particular compound. For related molecules, such as other halogenated nitrophenols, this analysis has been used to identify the electrostatic potential and reactive sites. However, without a dedicated computational study on this compound, a data table of its atomic charges cannot be provided.

Calculation of Chemical Hardness, Softness, and Electrophilicity Indices

There is no available research detailing the calculation of chemical hardness, softness, and electrophilicity indices for this compound. These quantum chemical parameters are important for predicting the global reactivity of a molecule. Typically derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), these indices provide insight into the stability and reactivity of a chemical species. The absence of such calculations in the literature prevents the compilation of a data table for these properties.

Conformational Analysis and Potential Energy Surface Mapping

No conformational analysis or potential energy surface (PES) mapping studies for this compound were found in the public domain. Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule, which in turn influences its biological activity and physical properties. A PES map would provide valuable information on the energy landscape of the molecule, identifying stable conformers and the energy barriers between them. The lack of such research means that the stable conformations and rotational energy barriers for this compound have not been computationally characterized.

Computational Vibrational Frequency Calculations and Correlation with Experimental Spectra

While experimental spectroscopic data for similar compounds may exist, a specific computational study on the vibrational frequencies of this compound and their correlation with experimental spectra is not available. Such an analysis involves calculating the theoretical vibrational modes and comparing them to experimental data from techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy. This comparison helps in the precise assignment of vibrational bands and provides a deeper understanding of the molecular structure and bonding. Without these computational results, a detailed correlation table between theoretical and experimental vibrational frequencies cannot be generated.

Reactivity and Reaction Mechanisms of 2,4 Dibromo 3 Fluoro 6 Nitrophenol

Aromatic Substitution Reactions

Aromatic substitution reactions are fundamental to the chemistry of benzene (B151609) and its derivatives. In the case of 2,4-Dibromo-3-fluoro-6-nitrophenol, the existing substituents direct the course of these reactions.

Electrophilic Aromatic Substitution Reactivity

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. latech.edu The rate and position of this substitution are heavily influenced by the activating or deactivating nature of the substituents already present on the ring. masterorganicchemistry.com

The hydroxyl group (-OH) is a strongly activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. Conversely, the nitro group (-NO2) is a powerful deactivating group and a meta-director because of its strong electron-withdrawing inductive and resonance effects. Halogens, like bromine and fluorine, are generally deactivating due to their inductive electron withdrawal but are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance. latech.edu

In this compound, the positions are numbered starting from the hydroxyl group. The strong activating effect of the hydroxyl group is counteracted by the strong deactivating effect of the nitro group and the moderate deactivating effects of the two bromine atoms and the fluorine atom. The single available position for substitution is position 5. The directing effects of the substituents are as follows:

-OH (at C1): Ortho-, para-directing (activates C2, C4, C6)

-Br (at C2 and C4): Ortho-, para-directing

-F (at C3): Ortho-, para-directing

-NO2 (at C6): Meta-directing (deactivates C2, C4, C6, directs to C3, C5)

Considering the positions are already substituted except for C5, any further electrophilic substitution would be directed to this position. However, the cumulative deactivating effect of the nitro and halogen groups makes the ring significantly less reactive towards electrophiles. Reactions like nitration, which typically require strong acids like a mixture of nitric and sulfuric acid to generate the nitronium ion (NO2+), would proceed under harsh conditions, if at all. organicchemistrytutor.commasterorganicchemistry.com Similarly, halogenation, which often uses a Lewis acid catalyst, would be challenging. youtube.com

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (NAS) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally difficult for simple aryl halides but is facilitated by the presence of strong electron-withdrawing groups, particularly those positioned ortho and para to the leaving group. latech.edulibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.orglibretexts.org

The nitro group is a potent activator for NAS. nih.gov In this compound, the nitro group is ortho to the bromine at C2 and para to the bromine at C4. This positioning makes both bromine atoms susceptible to displacement by nucleophiles. The fluorine atom at C3 is meta to the nitro group and is therefore less activated towards nucleophilic attack.

The generally accepted mechanism for NAS in such activated systems is the SNAr (addition-elimination) mechanism. libretexts.org It involves two main steps:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion (the Meisenheimer complex). The aromaticity of the ring is temporarily lost. libretexts.org

Elimination of the leaving group: The leaving group (in this case, a bromide or fluoride (B91410) ion) departs, and the aromaticity of the ring is restored. libretexts.org

The stability of the Meisenheimer complex is crucial for the reaction to proceed. The electron-withdrawing nitro group delocalizes the negative charge, making the intermediate more stable. For instance, the reaction of a similar compound, 4-bromonitrobenzene, with a methoxide (B1231860) ion proceeds via a stabilized anionic intermediate. libretexts.org

Mechanistic Studies of Halogen Displacement

The displacement of halogen atoms from the aromatic ring of this compound can occur through various pathways, depending on the reaction conditions.

Debromination Pathways and Conditions

Debromination, the removal of bromine atoms, can be achieved under reductive conditions. For example, hydrodebromination of brominated phenols can be carried out using reducing agents like aluminum-nickel alloys in an alkaline solution. researchgate.net In the context of this compound, such a reaction would likely lead to the replacement of bromine atoms with hydrogen.

The reactivity of the bromine atoms towards debromination can be influenced by their position relative to the other functional groups. The bromine at C4, being para to the strongly activating hydroxyl group and para to the deactivating nitro group, might exhibit different reactivity compared to the bromine at C2, which is ortho to both.

In some biological systems, debromination can be catalyzed by enzymes. For instance, the biodegradation of 2,6-dibromo-4-nitrophenol (B181593) by certain bacteria involves sequential denitration and debromination catalyzed by a monooxygenase enzyme. nih.gov A similar enzymatic pathway could potentially lead to the debromination of this compound.

Defluorination Mechanisms in Halogenated Phenols

Defluorination, the removal of the fluorine atom, is generally more challenging than debromination due to the high strength of the carbon-fluorine bond. nih.gov However, under specific conditions, defluorination can occur.

Enzymatic defluorination of fluorinated phenols has been studied. For example, some dehaloperoxidases can catalyze the defluorination of fluorophenols. The proposed mechanism involves the formation of a high-valent iron-oxo species in the enzyme's active site, which then reacts with the fluorinated phenol (B47542). acs.org Computational studies suggest a mechanism involving hydrogen atom abstraction from the phenolic hydroxyl group, followed by OH rebound to the aromatic ring and subsequent fluorine release. acs.org

Chemical methods for defluorination often require harsh conditions. Advanced reduction processes (ARPs), such as those using UV light in the presence of sulfite, have shown promise for the degradation and dehalogenation of halogenated organic compounds. acs.org These methods generate highly reactive reducing species that can attack the carbon-halogen bond.

Chemical Transformations of the Nitro Group

The nitro group of this compound is a versatile functional group that can undergo several chemical transformations, most notably reduction.

The reduction of the nitro group to an amino group (-NH2) is a common and important reaction. This transformation can be achieved using a variety of reducing agents, such as metals (e.g., tin, iron, or zinc) in acidic solution, or through catalytic hydrogenation. The resulting aminophenol derivative is a valuable synthetic intermediate. For example, the reduction of 4-nitrophenol (B140041) is a key step in the synthesis of paracetamol. wikipedia.org

The mechanism of nitro group reduction often proceeds through intermediate species like nitroso (-NO) and hydroxylamino (-NHOH) groups. rsc.org For instance, the reduction of nitroarenes by sodium borohydride (B1222165) catalyzed by metal nanoparticles is thought to involve the transfer of hydride from the catalyst to the nitro group. rsc.org

The nitro group can also be involved in other transformations. For example, during oxidative degradation processes, denitration (removal of the nitro group) can occur. nih.gov In some cases, photolysis of nitrophenols can lead to the release of the nitro group and the formation of other products. rsc.org

Reduction Reactions and Product Diversification

The reduction of the nitro group in this compound to an amino group is a pivotal transformation, yielding 2-amino-4,6-dibromo-5-fluorophenol. This product serves as a versatile intermediate for the synthesis of a variety of more complex molecules. The choice of reducing agent is critical to ensure the chemoselective reduction of the nitro group without affecting the halogen substituents, a common side reaction known as dehalogenation.

A variety of methods are available for the reduction of aromatic nitro compounds. google.comlibretexts.orgmdpi.com Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) with hydrogen gas is a common and efficient method. mdpi.com However, with polyhalogenated compounds, there is a risk of dehalogenation. To mitigate this, alternative catalysts such as Raney nickel are often employed, as they can be less prone to causing the removal of bromine and chlorine atoms. mdpi.com

Metal-based reductions in acidic media, such as iron (Fe) in acetic acid or hydrochloric acid, provide a milder and often more chemoselective alternative for reducing nitro groups in the presence of other reducible functionalities. mdpi.commedchemexpress.com Similarly, tin(II) chloride (SnCl₂) is another effective reagent for this purpose. libretexts.org For the selective reduction of one nitro group in the presence of others, reagents like sodium sulfide (B99878) (Na₂S) can be utilized, although this is less relevant for the mono-nitro compound . mdpi.comechemi.comstackexchange.com

The resulting 2-amino-4,6-dibromo-5-fluorophenol is a valuable synthetic building block. The newly introduced amino group can undergo a wide range of reactions, including diazotization followed by substitution, acylation to form amides, and alkylation, allowing for extensive product diversification. medchemexpress.com For instance, the synthesis of paracetamol analogues often involves the generation of aminophenol derivatives. nih.gov

Table 1: General Conditions for the Reduction of Aromatic Nitro Groups

| Reagent/Catalyst | Conditions | Notes |

| H₂/Pd/C | Hydrogen gas, solvent (e.g., ethanol, ethyl acetate) | Highly efficient, but may cause dehalogenation in halo-nitro compounds. |

| H₂/Raney Ni | Hydrogen gas, solvent (e.g., ethanol) | Often preferred for halogenated compounds to minimize dehalogenation. mdpi.com |

| Fe/HCl or Fe/CH₃COOH | Acidic medium, often with heating | Mild and chemoselective, good for laboratory-scale synthesis. medchemexpress.com |

| SnCl₂/HCl | Acidic medium | A classic and reliable method for nitro group reduction. libretexts.org |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or alcoholic solution | Can be used for the reduction of nitroarenes. libretexts.org |

Nitro-Halogen Exchange Reactions and Regioselectivity

The electron-withdrawing nature of the nitro group in this compound significantly activates the aromatic ring towards nucleophilic aromatic substitution (SₙAr). pressbooks.publibretexts.org In this type of reaction, a nucleophile attacks the electron-deficient ring, leading to the displacement of one of the substituents, typically a halide or the nitro group itself.

The regioselectivity of SₙAr reactions on this molecule is directed by the combined electronic and steric effects of all substituents. The nitro group is a strong ortho, para-director for nucleophilic attack. libretexts.orgpressbooks.pub Therefore, nucleophilic attack is most likely to occur at the positions ortho and para to the nitro group, which are positions 2, 4, and 6.

In this compound, the potential leaving groups are the two bromine atoms at positions 2 and 4, the fluorine atom at position 3, and the nitro group at position 6. The hydroxyl group at position 1 is generally a poor leaving group. Nucleophilic attack will preferentially occur at the carbon atoms bearing the best leaving groups and which are most activated by the nitro group. The order of leaving group ability for halogens in SₙAr reactions is generally F > Cl > Br > I, which is the reverse of their acidity. Fluorine's high electronegativity makes the carbon it is attached to more electrophilic and it is a better leaving group in this context.

However, the positions of the existing substituents play a crucial role. The bromine at C-2 and the bromine at C-4 are both ortho and para to the activating nitro group, respectively. The fluorine at C-3 is meta to the nitro group and thus less activated. Therefore, nucleophilic substitution is most likely to occur at positions 2 and 4. Between the two bromine atoms, steric hindrance from the adjacent hydroxyl group at C-1 and the fluorine at C-3 might influence the accessibility of the C-2 position to the incoming nucleophile.

In some cases, the nitro group itself can be displaced, particularly with certain nucleophiles and under specific reaction conditions. The outcome of the reaction, including which group is substituted, will depend on the nature of the nucleophile, the solvent, and the reaction temperature. For instance, reactions with amines can lead to the substitution of a halogen to form a new C-N bond. rsc.org

Table 2: Factors Influencing Regioselectivity in Nucleophilic Aromatic Substitution

| Factor | Influence on Regioselectivity |

| **Activating Group (NO₂) ** | Directs nucleophilic attack to the ortho and para positions. libretexts.orgpressbooks.pub |

| Leaving Group Ability | In SₙAr, the general trend is F > Cl > Br > I. |

| Electronic Effects of Halogens | All halogens are inductively electron-withdrawing, further activating the ring. |

| Steric Hindrance | Bulky substituents adjacent to a potential reaction site can hinder nucleophilic attack. |

| Nucleophile | The nature and strength of the nucleophile can influence which leaving group is displaced. |

Intramolecular Interactions and Hydrogen Bonding Effects on Reactivity

The spatial arrangement of the hydroxyl and nitro groups in an ortho position on the benzene ring of this compound allows for the formation of a strong intramolecular hydrogen bond. nih.govresearchgate.netsioc-journal.cnacs.org This non-covalent interaction involves the hydrogen atom of the hydroxyl group and one of the oxygen atoms of the nitro group, forming a stable six-membered ring. sioc-journal.cn

This intramolecular hydrogen bond has a significant impact on the physical and chemical properties of the molecule. For example, o-nitrophenol is steam volatile, while its para-isomer is not, a difference attributed to the intramolecular hydrogen bonding in the ortho isomer which prevents intermolecular hydrogen bonding with water. jsynthchem.combcrec.id

From a reactivity perspective, the intramolecular hydrogen bond in this compound can influence the reactivity of both the hydroxyl and the nitro groups. The hydrogen bond decreases the acidity of the phenolic proton compared to a similar phenol without the ortho-nitro group, as the proton is already involved in a stable interaction. Conversely, this interaction can affect the reactivity of the nitro group. The polarization of the N-O bond involved in the hydrogen bond might slightly alter the electron-withdrawing strength of the nitro group and its ability to activate the ring for nucleophilic aromatic substitution.

Furthermore, the presence of a fluorine atom at the 3-position, adjacent to the bromine at C-2 and the hydroxyl group at C-1, adds another layer of complexity. While studies on simple 2-halophenols suggest that intramolecular hydrogen bonding is weak or absent for 2-fluorophenol, the presence of the strongly electron-withdrawing nitro group at the 6-position in the target molecule is expected to significantly strengthen the O-H···O(nitro) hydrogen bond, making it the dominant intramolecular interaction. rsc.org The steric bulk of the two bromine atoms at positions 2 and 4 can also influence the preferred conformation of the molecule and, consequently, the geometry and strength of the intramolecular hydrogen bond.

Crystal Structure Analysis and Solid State Studies if Applicable to 2,4 Dibromo 3 Fluoro 6 Nitrophenol or Its Derivatives

Single-Crystal X-ray Diffraction for Molecular Geometry and Packing

A single-crystal X-ray diffraction study would be required to determine the following for 2,4-Dibromo-3-fluoro-6-nitrophenol:

Crystal System and Space Group: The fundamental symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Molecular Geometry: Precise bond lengths and angles of the molecule.

Conformation: The spatial arrangement of the atoms, including the orientation of the hydroxyl and nitro groups relative to the benzene (B151609) ring.

Crystal Packing: The arrangement of molecules within the unit cell.

Analysis of Intermolecular Hydrogen Bonding Networks and Supramolecular Assembly

Based on the molecular structure, one could anticipate the presence of intermolecular hydrogen bonds involving the phenolic hydroxyl group as a donor and the oxygen atoms of the nitro group as acceptors. The fluorine atom might also act as a hydrogen bond acceptor. Analysis of the crystal structure would reveal:

Hydrogen Bond Geometry: The distances and angles of the O-H···O and potential O-H···F hydrogen bonds.

Supramolecular Motifs: The patterns formed by these hydrogen bonds, such as chains, dimers, or more complex networks.

Other Intermolecular Interactions: The presence and nature of other non-covalent interactions like halogen bonding (Br···Br, Br···O, or Br···N) and π-π stacking between the aromatic rings.

Research on Derivatives and Analogues of 2,4 Dibromo 3 Fluoro 6 Nitrophenol

Synthesis and Characterization of Closely Related Substituted Phenolic Compounds

For instance, the synthesis of the related compound 2,6-dibromo-4-nitrophenol (B181593) is well-documented and involves the dibromination of p-nitrophenol in glacial acetic acid. orgsyn.org In this procedure, a solution of bromine in glacial acetic acid is added dropwise to a solution of p-nitrophenol. orgsyn.org The reaction mixture is then heated to facilitate the removal of excess bromine, followed by precipitation of the product upon the addition of water. orgsyn.org This method yields a nearly colorless crystalline product with a high purity. orgsyn.org

Similarly, the synthesis of 4-bromo-2-nitrophenol (B183274) can be achieved through the nitration of p-bromophenol. chemicalbook.com This reaction is carried out in a continuous flow reactor using nitric acid and the p-bromophenol substrate dissolved in dichloroethane. chemicalbook.com The reaction is performed under controlled temperature and pressure to yield the desired product. chemicalbook.com

The characterization of these compounds relies on a combination of spectroscopic techniques and physical property measurements. For 2,4-Dibromo-3-fluoro-6-nitrophenol, while detailed experimental data is scarce, its basic properties are known. It is commercially available and has the CAS number 2924-30-3. guidechem.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2924-30-3 | guidechem.com |

| Molecular Formula | C6H2Br2FNO3 | guidechem.com |

| Molecular Weight | 314.89 g/mol | guidechem.com |

| IUPAC Name | This compound | nih.gov |

Note: This table contains basic identification information.

Comparative Studies on Reactivity and Spectroscopic Signatures with Analogues (e.g., 2,4-Dibromo-6-nitrophenol (B92448), 4-Bromo-2-fluoro-6-nitrophenol)

Comparative studies of this compound with its analogues, such as 2,4-Dibromo-6-nitrophenol and 4-Bromo-2-fluoro-6-nitrophenol, provide valuable insights into the effects of substituent groups on the chemical and physical properties of these molecules.

2,4-Dibromo-6-nitrophenol lacks the fluorine atom present in the primary compound. This difference is expected to influence the acidity of the phenolic proton and the electrophilicity of the aromatic ring. Spectroscopic data for 2,4-Dibromo-6-nitrophenol is available, allowing for a direct comparison of its spectral signatures with those of other related compounds.

Table 2: Properties of 2,4-Dibromo-6-nitrophenol

| Property | Value | Source |

| CAS Number | 15969-09-2 | nih.gov |

| Molecular Formula | C6H3Br2NO3 | nih.gov |

| Molecular Weight | 296.90 g/mol | nih.gov |

| XLogP3 | 4.1 | nih.gov |

Note: XLogP3 is a computed measure of lipophilicity.

4-Bromo-2-fluoro-6-nitrophenol is another important analogue for comparative analysis. It shares the fluoro and nitro groups with the primary compound but has only one bromine atom. This would likely result in different reactivity patterns, particularly in reactions involving the aromatic ring.

Table 3: Properties of 4-Bromo-2-fluoro-6-nitrophenol

| Property | Value | Source |

| CAS Number | 320-76-3 | sigmaaldrich.com |

| Molecular Formula | C6H3BrFNO3 | sigmaaldrich.com |

| Molecular Weight | 236.00 g/mol | sigmaaldrich.com |

| Physical Form | Yellow to yellow-brown or light-green powder or crystals | sigmaaldrich.com |

| Purity | 98% | sigmaaldrich.com |

Note: This table includes basic physical and supplier-provided data.

The spectroscopic signatures of these compounds, particularly their NMR and IR spectra, would reveal detailed information about their molecular structure. For example, the presence of a fluorine atom in this compound and 4-Bromo-2-fluoro-6-nitrophenol would result in characteristic splitting patterns in their 19F NMR spectra, which would be absent in the spectrum of 2,4-Dibromo-6-nitrophenol.

Elucidation of Structure-Reactivity Relationships within Polyhalogenated Nitrophenol Series

The structure-reactivity relationships in the series of polyhalogenated nitrophenols are governed by the electronic and steric effects of the substituents on the aromatic ring. The nitro group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution and increases the acidity of the phenolic hydroxyl group. Halogen atoms also exert an electron-withdrawing inductive effect, further contributing to the acidity of the phenol (B47542).

The reactivity of the phenolic hydroxyl group is also affected by the substituents. The electron-withdrawing nature of the nitro and halogen groups stabilizes the phenoxide ion, making the phenol more acidic. The pKa values of these compounds are a direct measure of this effect. Generally, an increase in the number of electron-withdrawing groups leads to a decrease in the pKa value, indicating a stronger acid.

In nucleophilic substitution reactions, the electron-deficient nature of the aromatic ring in polyhalogenated nitrophenols makes them susceptible to attack by nucleophiles. The positions ortho and para to the nitro group are particularly activated for such reactions. The nature and position of the halogen atoms will influence the regioselectivity of these reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.